molecular formula C14H20FNO B1475911 2-(1-(3-Fluorobenzyl)piperidin-4-yl)ethan-1-ol CAS No. 2098078-22-7

2-(1-(3-Fluorobenzyl)piperidin-4-yl)ethan-1-ol

Cat. No.: B1475911
CAS No.: 2098078-22-7
M. Wt: 237.31 g/mol
InChI Key: IMZZAIOKBOSUHH-UHFFFAOYSA-N
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Description

2-(1-(3-Fluorobenzyl)piperidin-4-yl)ethan-1-ol is a useful research compound. Its molecular formula is C14H20FNO and its molecular weight is 237.31 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO/c15-14-3-1-2-13(10-14)11-16-7-4-12(5-8-16)6-9-17/h1-3,10,12,17H,4-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZZAIOKBOSUHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCO)CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1-(3-Fluorobenzyl)piperidin-4-yl)ethan-1-ol, with the chemical formula C14H20FNO and a molecular weight of 237.31 g/mol, is a piperidine derivative notable for its potential biological activities. This compound has garnered attention for its implications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.

The compound's structure features a piperidine ring substituted with a 3-fluorobenzyl group and an ethanol moiety. This unique arrangement contributes to its biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The compound has shown promising results against several bacterial strains:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 μg/mL
Escherichia coli0.50 μg/mL
Candida albicans0.75 μg/mL

These findings suggest that the compound exhibits significant antibacterial and antifungal activities, making it a candidate for further development in treating infections caused by these pathogens .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Research indicates that certain piperidine derivatives can induce apoptosis in cancer cells. For instance, studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism appears to involve the activation of apoptotic pathways, leading to increased cell death .

Case Study 1: Antimicrobial Evaluation

A study assessing the antimicrobial properties of piperidine derivatives reported that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The study utilized standard methods such as disk diffusion and broth microdilution to determine MIC values, reinforcing the compound's potential as an antimicrobial agent .

Case Study 2: Anticancer Activity Assessment

In vitro assays conducted on various cancer cell lines revealed that the compound could inhibit cell proliferation effectively. The study compared its activity with established chemotherapeutics and found that it could induce apoptosis at concentrations lower than those required for conventional drugs, suggesting a favorable therapeutic index .

Scientific Research Applications

Pharmacological Studies

2-(1-(3-Fluorobenzyl)piperidin-4-yl)ethan-1-ol has been investigated for its potential as a pharmacological agent due to its structural similarity to known psychoactive compounds. Research indicates that it may interact with various neurotransmitter systems, making it a candidate for studying neurological disorders.

Anti-inflammatory Drug Development

Recent studies have identified soluble epoxide hydrolase (sEH) as a target for anti-inflammatory drug design. Compounds similar to this compound have been synthesized and evaluated for their inhibitory effects on sEH, showing promise in reducing inflammation and pain .

Potential Therapeutic Uses

Research into the therapeutic applications of this compound includes:

  • Neurological Disorders : Due to its interaction with neurotransmitter pathways, it may be explored for conditions such as anxiety and depression.
  • Pain Management : Its anti-inflammatory properties suggest potential use in pain relief therapies.

Case Study 1: Anti-inflammatory Activity

A study published in Nature highlighted the synthesis of various piperidine derivatives, including compounds structurally related to this compound. These compounds were tested for their efficacy as sEH inhibitors, showing significant anti-inflammatory effects in vitro and in vivo .

Case Study 2: Neurological Impact

In another investigation, researchers evaluated the effects of piperidine derivatives on anxiety-like behaviors in animal models. The study found that compounds similar to this compound exhibited anxiolytic properties, suggesting their potential use in treating anxiety disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-(3-Fluorobenzyl)piperidin-4-yl)ethan-1-ol

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